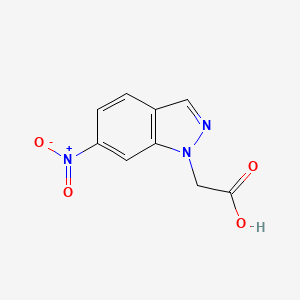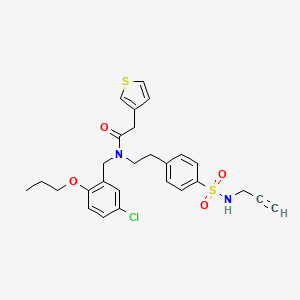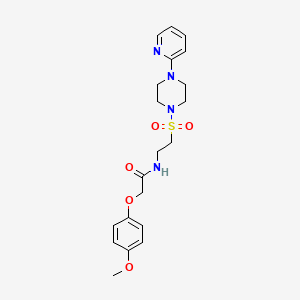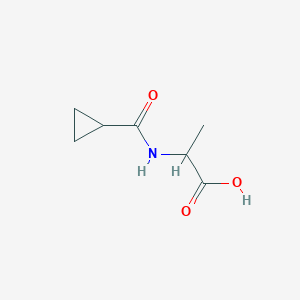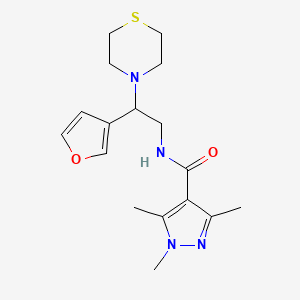
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a furan ring, a pyrazole ring, and a carboxamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Carboxamide is an organic compound that contains a carbonyl (C=O) group attached to an amine group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan rings can be synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on synthesizing and characterizing various heterocyclic compounds, including those related to the specified chemical structure, to understand their molecular properties better. For instance, a study by Sun et al. (2021) detailed the synthesis and crystal structure analysis of a related compound, employing techniques like X-ray diffraction and DFT calculations to explore its molecular conformation and stability (Sun et al., 2021).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds within this chemical class. Abdelhamid et al. (2019) synthesized novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties, demonstrating significant in vitro antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Abdelhamid et al., 2019).
Anticancer Activities
Compounds featuring the furan and pyrazole moieties have also been explored for their potential anticancer activities. Zaki et al. (2018) reported on the synthesis and evaluation of pyridine and thioamide derivatives, noting that some compounds exhibited high cytotoxicity against cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Zaki et al., 2018).
Enzymatic Polymerization
Furan-2,5-dicarboxylic acid (FDCA)-based compounds, related to the furan moiety in the query compound, have been studied for their potential as sustainable alternatives to traditional polymers. Jiang et al. (2015) demonstrated the successful enzymatic polymerization of FDCA-based polyamides, highlighting the environmental benefits and commercial potential of these materials (Jiang et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
The exact mode of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide It is known that furan derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Furan derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The specific molecular and cellular effects of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Furan derivatives have been associated with a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-12-16(13(2)20(3)19-12)17(22)18-10-15(14-4-7-23-11-14)21-5-8-24-9-6-21/h4,7,11,15H,5-6,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMMNQUXXRJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)
![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)
![3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2599391.png)
![[4-(Pyrazin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2599393.png)
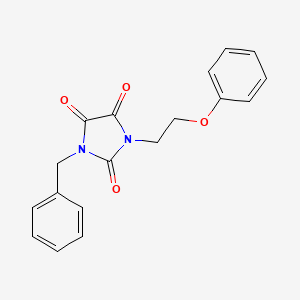

![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)
![3-Oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2599402.png)
